molecular formula C12H5BrCl2N2OS3 B6523336 5-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 6217-31-8

5-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B6523336
CAS No.: 6217-31-8
M. Wt: 440.2 g/mol
InChI Key: UKJDFEQXYBADNI-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H5BrCl2N2OS3 and its molecular weight is 440.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.81244 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrCl2N2OS3/c13-8-2-1-7(20-8)11(18)17-12-16-6(4-19-12)5-3-9(14)21-10(5)15/h1-4H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJDFEQXYBADNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrCl2N2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368237
Record name T0509-3666
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6217-31-8
Record name T0509-3666
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic compound with potential biological activity. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H5BrCl2N2OS3C_{12}H_5BrCl_2N_2OS_3 with a molecular weight of 440.2 g/mol. The compound features a thiophene ring, thiazole moiety, and bromine and chlorine substituents that may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : The compound may inhibit receptor tyrosine kinase (RTK) signaling pathways, which are crucial in cancer cell proliferation and survival. Inhibiting these pathways can reduce tumor growth and metastasis .
  • Antimicrobial Properties : Similar thiazole derivatives have shown antimicrobial effects against various pathogens, suggesting that this compound might possess similar properties .
  • Enzyme Inhibition : Some studies indicate that compounds with thiophene and thiazole structures can act as inhibitors for enzymes like monoamine oxidase (MAO), which is relevant in treating neurological disorders .

In Vitro Studies

A study evaluating the biological activity of related compounds found that modifications in the thiazole and thiophene groups significantly affect their potency against cancer cell lines. The presence of bromine and chlorine atoms was associated with enhanced activity against specific cancer types .

Case Studies

  • Case Study 1 : In a study focusing on the inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), compounds structurally related to this compound demonstrated significant inhibition comparable to known inhibitors like sunitinib .
  • Case Study 2 : An investigation into the antimicrobial properties of thiazole derivatives showed that compounds with similar structures exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerThiazole derivativesInhibition of RTK signaling
AntimicrobialThiazole analogsEffective against Gram-positive and negative bacteria
Enzyme inhibitionThiophene derivativesMAO inhibition leading to increased neurotransmitter levels

Table 2: Structural Variants and Their Activities

Compound NameStructure TypeActivity
5-chloro-N-(4-substituted phenyl)thiazoleThiazolePotent VEGFR-2 inhibitor
Oxygenated chalconesChalconeSelective MAO-B inhibitors

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of thiophene-based compounds in anticancer therapies. For instance, derivatives similar to 5-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide have exhibited significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival. A study demonstrated that a related thiophene compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspases .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiophene derivatives can disrupt bacterial cell membranes, leading to cell death. A study showed that compounds with similar structures exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a lead compound for developing new antibiotics .

Materials Science

Organic Electronics
Thiophene derivatives are widely studied for their applications in organic electronics due to their excellent electrical conductivity and stability. The incorporation of this compound into polymer matrices enhances the performance of organic photovoltaic devices. Research has shown that blending this compound with other conducting polymers improves charge transport properties and device efficiency .

Photovoltaic Applications
The compound has been explored as a potential material for organic solar cells. Its ability to absorb light in the visible spectrum and facilitate charge separation makes it a candidate for use in photovoltaic applications. Studies indicate that devices incorporating this thiophene derivative achieve higher power conversion efficiencies compared to those using conventional materials .

Agricultural Chemistry

Pesticidal Activity
There is emerging interest in the use of thiophene derivatives as agrochemicals. Preliminary studies suggest that this compound exhibits insecticidal properties against common agricultural pests. The mode of action appears to involve interference with the insect's nervous system, leading to paralysis and death .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells through apoptosis induction .
Study BAntimicrobial PropertiesShowed potent activity against Gram-positive and Gram-negative bacteria .
Study COrganic ElectronicsEnhanced charge transport in organic photovoltaic devices when blended with conducting polymers .
Study DPesticidal ActivityExhibited insecticidal effects on common agricultural pests .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly used to construct the thiazole and thiophene moieties in this compound?

  • The thiazole ring is typically synthesized via cyclization of thiourea intermediates with α-haloketones or α-bromoacetophenones. For example, iodine and triethylamine in DMF facilitate cyclization by promoting sulfur elimination, as seen in similar thiadiazole syntheses . Thiophene derivatives are often prepared via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging halogenated precursors (e.g., 5-bromothiophene-2-carboxaldehyde) . Post-synthetic modifications, such as amide bond formation, are validated using 1^1H/13^13C NMR and LC-MS .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are critical for verifying regiochemistry and functional group integrity (e.g., distinguishing thiazole C-H protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (LC-MS/HRMS): Confirms molecular weight and fragmentation patterns, particularly for bromine and chlorine isotopic signatures .
  • Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1650–1750 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) groups .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Begin with in vitro antimicrobial (e.g., MIC assays against S. aureus and E. coli) or anticancer screening (e.g., MTT assays on cancer cell lines). Structure-activity relationships (SARs) can be inferred by comparing with analogs like 5-chlorophenyl benzothieno derivatives, which show antitumor activity .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis pathway and reaction conditions?

  • Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for cyclization steps, reducing trial-and-error experimentation. For instance, ICReDD’s workflow integrates reaction path searches and machine learning to identify optimal solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., iodine) . This approach minimizes side reactions, such as sulfur aggregation during thiazole formation .

Q. What strategies resolve contradictory spectroscopic data during structural elucidation?

  • 2D NMR Techniques: HSQC and HMBC correlate 1^1H-13^13C couplings to resolve overlapping signals (e.g., distinguishing thiophene vs. thiazole protons) .
  • X-ray Crystallography: Provides unambiguous confirmation of regiochemistry, especially when halogen atoms (Br, Cl) cause ambiguous NOE effects .
  • Isotopic Labeling: Use 15^{15}N or 2^{2}H isotopes to trace amide bond formation in complex mixtures .

Q. How do reaction kinetics and solvent effects influence yield in multi-step syntheses?

  • Design of Experiments (DoE): Statistical models (e.g., factorial designs) optimize variables like temperature, solvent polarity, and catalyst loading. For example, refluxing in acetonitrile for 1–3 minutes maximizes intermediate purity before cyclization .
  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing charged intermediates, while non-polar solvents improve crystallization .

Q. What mechanistic insights explain unexpected byproducts in thiazole-thiophene coupling reactions?

  • Competing pathways, such as Buchwald-Hartwig amination vs. Ullmann coupling , may arise due to trace moisture or oxygen. Advanced monitoring techniques (e.g., in-situ IR or Raman spectroscopy) detect transient intermediates like thiolate anions, guiding additive selection (e.g., molecular sieves for dehydration) .

Methodological Considerations

  • Synthesis Optimization: Use gradient sublimation or preparative HPLC to isolate pure fractions, particularly for halogenated analogs prone to π-π stacking .
  • Data Validation: Cross-reference NMR shifts with databases (e.g., SDBS) and computational predictions (e.g., ACD/Labs) to mitigate assignment errors .
  • Safety Protocols: Adhere to lab regulations for handling bromine/chlorine derivatives, including fume hood use and waste disposal per institutional chemical hygiene plans .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.